2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
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Overview
Description
2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is a heterocyclic compound that features a thiazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE typically involves the condensation of a thiazolidinone derivative with a furylmethylamine and a methoxybenzaldehyde under specific conditions. For example, a common method involves the reaction of 2-aminothiazolidin-4-one with 2-furylmethylamine and 4-methoxybenzaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imine and thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be due to the inhibition of key enzymes in microbial cells, while its anticancer properties could involve the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-METHOXYPHENYL)IMINO]-5-[(E)-1-(2-FURYLMETHYLIDENE)]-1,3-THIAZOLAN-4-ONE
- 2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-HYDROXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE
Uniqueness
2-[(2-FURYLMETHYL)IMINO]-5-[(E)-1-(4-METHOXYPHENYL)METHYLIDENE]-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
(5E)-2-(furan-2-ylmethylimino)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-20-12-6-4-11(5-7-12)9-14-15(19)18-16(22-14)17-10-13-3-2-8-21-13/h2-9H,10H2,1H3,(H,17,18,19)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBXNDNIRGRBKE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NC(=NCC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=NCC3=CC=CO3)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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